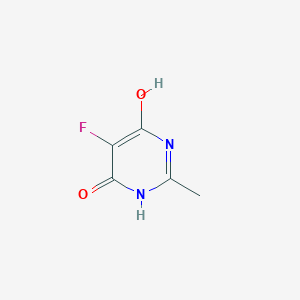

5-氟-2-甲基嘧啶-4,6-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-methylpyrimidine-4,6-diol is a pyrimidine derivative, a class of compounds with wide-ranging applications in medicinal and synthetic chemistry. Pyrimidines are key components of nucleic acids and are essential in various biological processes.

Synthesis Analysis

Synthesis of Derivatives : The synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, closely related to 5-Fluoro-2-methylpyrimidine-4,6-diol, has been achieved through a modified condensation of corresponding monosubstituted malonic acid diesters with guanidine. This optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by deprotection of (dimethylamino)methylene groups (Jansa et al., 2014).

Fluorination Methods : A direct fluorination of 4,6-disubstituted 2-aminopyrimidines to synthesize 4,6-disubstituted 5-fluoro-2-aminopyrimidines has been reported, where Ag(I) played a crucial role in this chemoselective fluorination process (Wang et al., 2017).

Molecular Structure Analysis

- Tautomerism and Structure : 5-Fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, exhibits two oxo tautomers with zwitterionic structure, showing that the structure of these compounds can vary significantly in different environments (Kheifets et al., 2006).

Chemical Reactions and Properties

- Reactivity Analysis : The rate of H-D exchange in pyrimidine derivatives, which is indicative of chemical reactivity, varies depending on the substitution at position 2, as demonstrated in a study on 5-fluoro-1-methylpyrimidin-4-ones (Kheifets et al., 2004).

Physical Properties Analysis

- Crystallography Studies : X-ray crystallography has been used to analyze the molecular structure of compounds similar to 5-Fluoro-2-methylpyrimidine-4,6-diol, providing insights into their physical properties and arrangements in solid state (Barakat et al., 2016).

Chemical Properties Analysis

- Inhibitory Effects and Biological Properties : Pyrimidine derivatives have shown inhibitory effects on immune-activated nitric oxide production, indicating significant biological activity and chemical properties (Jansa et al., 2014).

科学研究应用

化学结构和反应5-氟-2-甲基嘧啶-4,6-二醇展示了独特的化学性质,特别是在氢和氘交换方面。在一项研究中发现,某些5-氟嘧啶衍生物,包括5-氟-1-甲基嘧啶-4(1H)-酮及其变体,位置6的氢原子在特定条件下容易发生氘交换。这种性质受分子结构影响,不同衍生物之间的交换速率差异显著。这种现象归因于带电结构和氟原子对C6-H酸度的协同作用,显著影响这些化合物的化学反应性和潜在应用(Kheifets et al., 2004)。

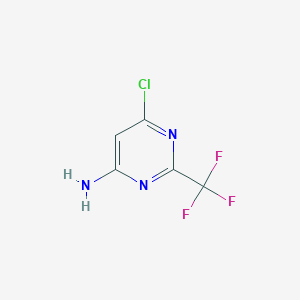

生物活性和抑制5-氟-2-甲基嘧啶-4,6-二醇衍生物的生物活性特性一直备受关注,特别是在免疫反应背景下。在一项重要研究中,合成了5-取代2-氨基-4,6-二羟基嘧啶衍生物的衍生物,包括5-氟衍生物,并评估了它们的生物特性。这些化合物对小鼠腹膜细胞中免疫活化的一氧化氮产生具有抑制作用,表明潜在的治疗应用。在这个系列中,最有效的衍生物被确定为5-氟-2-氨基-4,6-二氯嘧啶,展示出比参考化合物更高的活性。这表明了5-氟取代在调节生物活性方面的重要性,可能指导新型治疗剂的开发(Jansa et al., 2014)。

氟化和化学合成5-氟-2-甲基嘧啶-4,6-二醇及其衍生物的合成和修饰对它们在各个领域的应用至关重要,包括制药。一种直接氟化4,6-二取代2-氨基嘧啶,产生4,6-二取代5-氟-2-氨基嘧啶的技术,使用Selectfluor在Ag(I)存在下开发。这种方法强调了Ag(I)在促进化学选择性氟化过程中的作用,展示了合成氟代嘧啶及其在药物化学中的重要性的复杂性(Wang et al., 2017)。

发光和光谱研究5-氟-2-甲基嘧啶-4,6-二醇及其衍生物也被研究其发光性质。对5-氟尿嘧啶及其衍生物的酮-烯醇互变异构体的发光性质进行调查,包括5-氟-2-甲基嘧啶-4,6-二醇,揭示了宝贵的见解。记录了这些化合物的荧光光谱,识别了特定的互变异构体及其行为。这些研究对于理解这些化合物的电子性质及其在材料科学和光物理学中的潜在应用至关重要(Ostakhov et al., 2019)。

安全和危害

The safety data sheet for 5-Fluoro-2-methylpyrimidine-4,6-diol suggests that it should be handled with care to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary when handling this compound .

Relevant Papers The relevant papers for 5-Fluoro-2-methylpyrimidine-4,6-diol are not explicitly mentioned in the available resources .

属性

IUPAC Name |

5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAPDCOFEGTTLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283711 |

Source

|

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylpyrimidine-4,6-diol | |

CAS RN |

1598-63-6 |

Source

|

| Record name | 1598-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)